(2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO6 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its crystal structure, as seen in the work by (Yuan et al., 2010). They report on the conformation of the pyrrolidine ring and its dihedral angles with related groups, providing insight into the molecular geometry that can be critical in various applications like drug design or material science.
Asymmetric Hydrogenation Catalyst
The compound's analog has been applied in asymmetric hydrogenations. Takahashi and Achiwa (1989) describe the use of a related compound in the efficient asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989). This showcases the compound's potential in catalysis, particularly in producing chiral molecules which are important in pharmaceuticals and agrochemicals.
Influenza Neuraminidase Inhibition
In medical research, derivatives of this compound have been explored for their biological activity. Wang et al. (2001) discuss the synthesis of a compound that acts as an inhibitor of influenza neuraminidase (Wang et al., 2001). This type of research is critical in the development of antiviral drugs.
Synthesis of Glutamic Acid Analogue
The compound has been used in the synthesis of amino acid analogues. Hart and Rapoport (1999) report on the synthesis of a glutamic acid analogue using a structurally similar compound (Hart & Rapoport, 1999). Such analogues can be significant in the study of neurotransmitters and in designing drugs that target brain chemistry.
Reactions with Singlet Oxygen
The compound's derivatives have been used in chemical reactions involving singlet oxygen. Wasserman et al. (2004) explored such reactions to yield 5-substituted pyrroles, potentially useful in synthesizing compounds like prodigiosin (Wasserman et al., 2004).
properties
IUPAC Name |
(2S,4R)-4-(2-methoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-7-8(6-10(15)19-4)5-9(14)11(16)17/h8-9H,5-7H2,1-4H3,(H,16,17)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAGUNGNBDNNFN-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472508 | |
Record name | (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
540501-64-2 | |
Record name | (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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